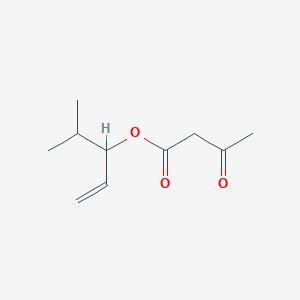
4-Methylpent-1-en-3-yl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpent-1-en-3-yl 3-oxobutanoate is an organic compound with the molecular formula C10H16O3 It is a derivative of butanoic acid and features both an ester and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpent-1-en-3-yl 3-oxobutanoate typically involves the esterification of 4-methylpent-1-en-3-ol with 3-oxobutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-Methylpent-1-en-3-yl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: 4-Methylpent-1-en-3-yl 3-oxobutanoic acid.
Reduction: 4-Methylpent-1-en-3-yl 3-hydroxybutanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
4-Methylpent-1-en-3-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 4-Methylpent-1-en-3-yl 3-oxobutanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme to produce a specific product. The molecular targets and pathways involved can vary widely depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-3-en-1-yl acetate: An acetate ester with similar structural features but different functional groups.
2,3-Epoxy-geranial: A compound with a similar carbon skeleton but different functional groups.
MDMB-4en-PINACA: A synthetic cannabinoid with a similar ester functional group but different overall structure.
Uniqueness
4-Methylpent-1-en-3-yl 3-oxobutanoate is unique due to its combination of ester and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
91650-14-5 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4-methylpent-1-en-3-yl 3-oxobutanoate |
InChI |
InChI=1S/C10H16O3/c1-5-9(7(2)3)13-10(12)6-8(4)11/h5,7,9H,1,6H2,2-4H3 |
InChI Key |
BBVXLWUIRNDEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=C)OC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


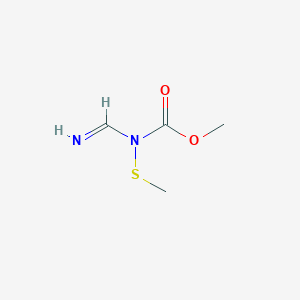
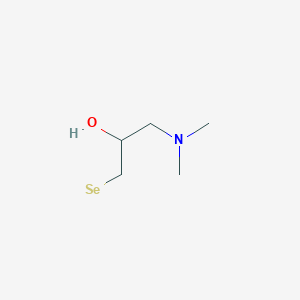
![3-{[1-(Dodecyloxy)-3-methoxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14355857.png)
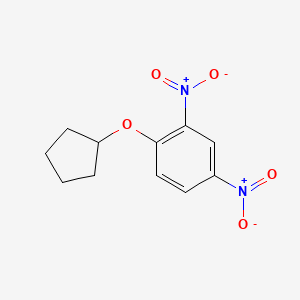
![4-[4-(2-Methylbutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B14355862.png)
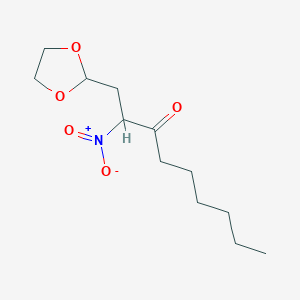
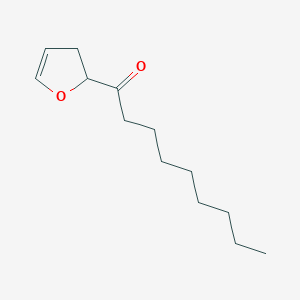
![[2-(2,3,3,4,5-Pentamethylhexa-1,4-dien-1-yl)phenoxy]acetic acid](/img/structure/B14355879.png)
![[2-(3,4-Dichlorophenyl)cyclopropyl]urea](/img/structure/B14355886.png)
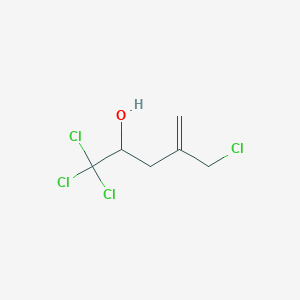
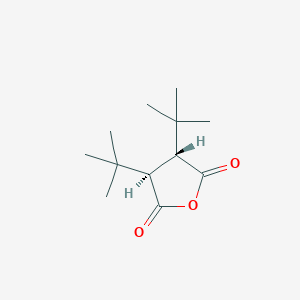
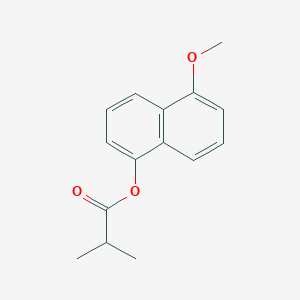
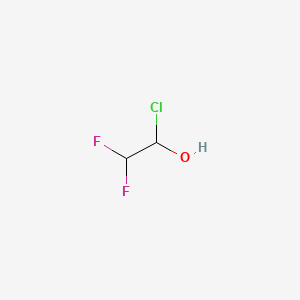
![Silane, [(1-methoxy-2-methylcyclopropyl)oxy]trimethyl-](/img/structure/B14355908.png)
